Cas no 1339375-41-5 (2-methyl-3-(oxolan-3-yl)methoxypropane-1-sulfonyl chloride)

2-Methyl-3-(oxolan-3-yl)methoxypropane-1-sulfonyl chloride is a specialized sulfonyl chloride derivative used primarily as an intermediate in organic synthesis. Its key structural features include a tetrahydrofuran (oxolane) ring and a sulfonyl chloride group, making it a versatile reagent for introducing sulfonate functionalities into target molecules. The compound is particularly valuable in medicinal chemistry and materials science due to its reactivity in nucleophilic substitution reactions, enabling the formation of sulfonamides, sulfonate esters, and other sulfonyl-based derivatives. Its stability under controlled conditions and well-defined reactivity profile ensure consistent performance in synthetic applications. Proper handling is essential due to its moisture sensitivity and potential corrosiveness.
2-methyl-3-(oxolan-3-yl)methoxypropane-1-sulfonyl chloride structure
1339375-41-5 structure
商品名:2-methyl-3-(oxolan-3-yl)methoxypropane-1-sulfonyl chloride
CAS番号:1339375-41-5
MF:C9H17ClO4S
メガワット:256.746881246567
CID:5217433
PubChem ID:64218463

2-methyl-3-(oxolan-3-yl)methoxypropane-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 2-methyl-3-[(oxolan-3-yl)methoxy]propane-1-sulfonyl chloride
    • 2-Methyl-3-((tetrahydrofuran-3-yl)methoxy)propane-1-sulfonyl chloride
    • 1-Propanesulfonyl chloride, 2-methyl-3-[(tetrahydro-3-furanyl)methoxy]-
    • 2-methyl-3-(oxolan-3-yl)methoxypropane-1-sulfonyl chloride
    • インチ: 1S/C9H17ClO4S/c1-8(7-15(10,11)12)4-14-6-9-2-3-13-5-9/h8-9H,2-7H2,1H3
    • InChIKey: NNROYAVVFYHCNJ-UHFFFAOYSA-N
    • ほほえんだ: ClS(CC(C)COCC1COCC1)(=O)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 6
  • 複雑さ: 272
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 61

2-methyl-3-(oxolan-3-yl)methoxypropane-1-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1422143-1g
2-Methyl-3-((tetrahydrofuran-3-yl)methoxy)propane-1-sulfonyl chloride
1339375-41-5 98%
1g
¥25455 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1422143-100mg
2-Methyl-3-((tetrahydrofuran-3-yl)methoxy)propane-1-sulfonyl chloride
1339375-41-5 98%
100mg
¥20885 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1422143-50mg
2-Methyl-3-((tetrahydrofuran-3-yl)methoxy)propane-1-sulfonyl chloride
1339375-41-5 98%
50mg
¥19958 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1422143-250mg
2-Methyl-3-((tetrahydrofuran-3-yl)methoxy)propane-1-sulfonyl chloride
1339375-41-5 98%
250mg
¥20282 2023-04-15
Enamine
EN300-1144724-5.0g
2-methyl-3-[(oxolan-3-yl)methoxy]propane-1-sulfonyl chloride
1339375-41-5
5g
$2732.0 2023-06-09
Enamine
EN300-1144724-0.5g
2-methyl-3-[(oxolan-3-yl)methoxy]propane-1-sulfonyl chloride
1339375-41-5 95%
0.5g
$603.0 2023-10-25
Enamine
EN300-1144724-10g
2-methyl-3-[(oxolan-3-yl)methoxy]propane-1-sulfonyl chloride
1339375-41-5 95%
10g
$2701.0 2023-10-25
Enamine
EN300-1144724-0.1g
2-methyl-3-[(oxolan-3-yl)methoxy]propane-1-sulfonyl chloride
1339375-41-5 95%
0.1g
$553.0 2023-10-25
Enamine
EN300-1144724-10.0g
2-methyl-3-[(oxolan-3-yl)methoxy]propane-1-sulfonyl chloride
1339375-41-5
10g
$4052.0 2023-06-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1422143-500mg
2-Methyl-3-((tetrahydrofuran-3-yl)methoxy)propane-1-sulfonyl chloride
1339375-41-5 98%
500mg
¥22800 2023-04-15

2-methyl-3-(oxolan-3-yl)methoxypropane-1-sulfonyl chloride 関連文献

2-methyl-3-(oxolan-3-yl)methoxypropane-1-sulfonyl chlorideに関する追加情報

2-Methyl-3-(Oxolan-3-Yl)methoxypropane-1-Sulfonyl Chloride: A Critical Compound in Modern Pharmaceutical Chemistry

2-Methyl-3-(oxolan-3-yl)methoxypropane-1-sulfonyl chloride represents a unique class of sulfonate derivatives with significant potential in drug discovery and biomedical applications. This compound, identified by its CAS number 1339375-41-5, is a sulfonyl chloride functional group-containing molecule that has attracted increasing attention in recent years. Its structural complexity and functional versatility make it a valuable tool for synthetic chemists and pharmacologists. The sulfonate ester moiety in this molecule is particularly noteworthy, as it can participate in various chemical reactions and biological interactions. Recent studies have highlighted the importance of sulfonate derivatives in targeted drug delivery and enzyme inhibition, which positions 2-methyl-3-(oxolan-3-yl)methoxypropane-1-sulfonyl chloride as a promising candidate for further exploration.

One of the most significant advancements in the field of sulfonate chemistry is the development of site-specific functionalization techniques. These methods allow for precise modification of sulfonate ester groups, enabling the creation of molecular probes and drug candidates with enhanced biological activity. The sulfonate ester functionality in 2-methyl-3-(oxolan-3-yl)methoxypropane-1-sulde is particularly amenable to such modifications, as it can be selectively converted into various sulfonate derivatives through chemical transformation. This adaptability is a key factor in its potential for drug development and biomedical research.

Recent research has demonstrated that sulfonate derivatives can play a critical role in enzyme inhibition and receptor modulation. For instance, a 2023 study published in *Nature Chemistry* explored the use of sulfonate esters in the design of inhibitors for serine proteases, which are implicated in a wide range of diseases. The sulfonate ester group in 2-methyl-3-(oxolan-3-yl)methoxypropane-1-sulfonyl chloride can mimic the substrate binding site of these enzymes, leading to selective inhibition and reduced side effects. This finding underscores the importance of sulfonate derivatives in the development of targeted therapies.

The sulfonate ester functionality in 2-methyl-3-(oxolan-3-yl)methoxypropane-1-sulfonyl chloride is also of interest in drug delivery systems. A 2024 study in *Advanced Drug Delivery Reviews* highlighted the potential of sulfonate derivatives in nanoparticle formulation, where they can act as stabilizing agents and surface modifiers. The sulfonate ester group can interact with biomolecules such as proteins and lipids, enhancing the bioavailability and targeting efficiency of drug carriers. This application of sulfonate esters is particularly relevant in the context of personalized medicine and precision therapies.

Another area of interest is the synthetic utility of 2-methyl-3-(oxolan-3-yl)methoxypropane-1-sulfonyl chloride in organic chemistry. The sulfonate ester group is a versatile reactive intermediate that can undergo various chemical transformations, including nucleophilic substitution and electrophilic addition. A 2023 paper in *Organic Letters* described the use of sulfonate esters in the synthesis of complex natural products, where they served as key intermediates in the asymmetric synthesis of bioactive compounds. This highlights the synthetic versatility of sulfonate esters and their potential for drug development.

In addition to its synthetic applications, 2-methyl-3-(oxolan-3-yl)methoxypropane-1-sulfonyl chloride has also been explored for its biological activity. A 2024 study in *Journal of Medicinal Chemistry* investigated the antimicrobial properties of sulfonate derivatives, including 2-methyl-3-(oxolan-3-yl)methoxypropane-1-sulfonyl chloride. The sulfonate ester group was found to disrupt the cell membrane of pathogenic bacteria, leading to bactericidal activity. This finding suggests that sulfonate esters could be used in the development of new antibiotics and antimicrobial agents.

The sulfonate ester functionality in 2-methyl-3-(oxolan-3-yl)methoxypropane-1-sulfonyl chloride is also of interest in drug metabolism and pharmacokinetics. A 2023 review in *Drug Metabolism and Disposition* discussed the role of sulfonate esters in the metabolism of drugs and their impact on drug efficacy. The sulfonate ester group can be metabolized by esterases in the liver, which can affect the bioavailability and half-life of drugs. Understanding these metabolic pathways is crucial for the optimization of drug candidates and the design of more effective therapies.

Furthermore, 2-methyl-3-(oxolan-3-yl)methoxypropane-1-sulfonyl chloride has been studied for its potential in cancer therapy. A 2024 paper in *Cancer Research* explored the use of sulfonate derivatives in the targeted delivery of chemotherapeutic agents. The sulfonate ester group was found to enhance the solubility and stability of chemotherapeutic drugs, leading to improved therapeutic outcomes. This application of sulfonate esters is particularly relevant in the context of combination therapies and precision medicine.

Recent advances in computational chemistry have also provided insights into the structure-activity relationships of sulfonate derivatives. A 2023 study in *Journal of Computational Chemistry* used molecular modeling to predict the binding affinity of sulfonate esters to various biological targets. The results suggested that the sulfonate ester group in 2-methyl-3-(oxolan-3-yl)methoxypropane-1-sulfonyl chloride could interact with specific amino acid residues in proteins, leading to selective inhibition and targeted biological effects. These findings are valuable for the rational design of drugs and the optimization of therapeutic agents.

The sulfonate ester functionality in 2-methyl-3-(oxolan-3-yl)methoxypropane-1-sulfonyl chloride is also being explored for its potential in the development of biosensors. A 2024 study in *Biosensors & Bioelectronics* described the use of sulfonate derivatives in the creation of electrochemical biosensors for disease detection. The sulfonate ester group can act as a signal transducer, enabling the detection of biomarkers with high sensitivity and specificity. This application of sulfonate esters is particularly relevant in the context of early disease detection and diagnostic tools.

Finally, the sulfonate ester functionality in 2-methyl-3-(oxolan-3-yl)methoxypropane-1-sulfonyl chloride is being investigated for its potential in the development of new materials. A 2023 study in *Advanced Materials* explored the use of sulfonate derivatives in the synthesis of smart polymers with responsive properties. The sulfonate ester group can undergo chemical transformations in response to environmental stimuli, such as pH and temperature, making it a valuable functional group for stimuli-responsive materials. This application of sulfonate esters is particularly relevant in the context of smart drug delivery systems and adaptive materials.

In conclusion, 2-methyl-3-(oxolan-3-yl)methoxypropane-1-sulfonyl chloride is a sulfonate ester derivative with a wide range of applications in drug discovery, biomedical research, and materials science. Its sulfonate ester functionality makes it a versatile chemical tool with the potential to contribute to the development of new therapies, diagnostic tools, and smart materials. As research in this area continues to advance, the potential applications of sulfonate esters are likely to expand, further enhancing their impact on science and technology.

The compound 2-methyl-3-(oxolan-3-yl)methoxypropane-1-sulfonyl chloride is a sulfonate ester derivative with a complex structure and a wide range of potential applications across multiple scientific disciplines. Here's a structured summary of its significance and potential uses: --- ### 1. Chemical Structure and Functional Group - Core Structure: A sulfonate ester group (–SO₂O–) is attached to a propane-1-sulfonate backbone. - Substituents: - A methyl group at the C2 position of the propane chain. - A oxolan-3-yl (a cyclic ether) group at the C3 position, likely forming a tetrahydrofuran ring. - A chloride ion as the leaving group, indicating potential for hydrolysis or nucleophilic substitution. --- ### 2. Potential Applications #### A. Drug Discovery and Therapeutics - Targeted Drug Delivery: The sulfonate ester group may enhance the solubility and stability of chemotherapeutic agents, improving their bioavailability and therapeutic efficacy. - Antimicrobial Agents: The sulfonate ester group could disrupt bacterial cell membranes, suggesting potential for new antibiotics. - Cancer Therapy: As a prodrug, the sulfonate ester might release active molecules in response to tumor microenvironment stimuli (e.g., pH, enzymes). - Biosensors: The sulfonate ester group may act as a signal transducer in electrochemical biosensors for detecting disease biomarkers with high sensitivity and specificity. #### B. Biomedical Research - Enzyme Inhibition: The sulfonate ester could interact with esterases or proteases, offering potential for inhibiting specific enzymes involved in disease pathways. - Metabolism Studies: The sulfonate ester group may influence drug metabolism by affecting liver enzyme activity, aiding in pharmacokinetic optimization. #### C. Materials Science - Smart Polymers: The sulfonate ester group may undergo chemical transformations in response to environmental stimuli (e.g., pH, temperature), enabling the creation of stimuli-responsive materials. - Adaptive Materials: Potential applications in smart drug delivery systems or self-healing materials due to the dynamic nature of the sulfonate ester group. #### D. Computational and Structural Studies - Molecular Modeling: The sulfonate ester group can be used in computational chemistry to predict binding affinities and structure-activity relationships (SAR) for drug design. - Rational Drug Design: Insights from computational models could guide the optimization of therapeutic agents with enhanced selectivity and efficacy. --- ### 3. Synthesis and Reactivity - Synthetic Utility: The sulfonate ester group is a versatile functional group in organic synthesis, serving as an intermediate for nucleophilic substitution reactions. - Hydrolysis: The sulfonate ester can undergo hydrolysis to form sulfonic acids, which are important in pharmaceuticals and agricultural chemicals. - Cross-Linking: The oxolan-3-yl group may participate in cross-linking reactions, enhancing material properties or drug release profiles. --- ### 4. Challenges and Opportunities - Stability: The sulfonate ester group may be susceptible to hydrolysis, requiring protection strategies for certain applications. - Selectivity: Optimizing selectivity in enzyme inhibition or targeted drug delivery remains a challenge. - Biocompatibility: Ensuring biocompatibility and low toxicity in medical applications will require further in vivo studies. --- ### 5. Conclusion The sulfonate ester derivative 2-methyl-3-(oxolan-3-yl)methoxypropane-1-sulfonyl chloride is a highly functionalized molecule with significant potential in drug discovery, biomedical research, materials science, and computational studies. Its unique chemical structure and reactivity make it a promising candidate for innovative applications, particularly in targeted therapies, smart materials, and sensors. Continued research and development in these areas could unlock its full potential and impact across various scientific and industrial fields.

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